Japonicin A

Description

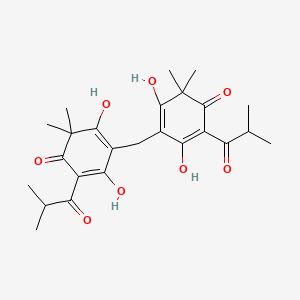

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32O8 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

4-[[2,6-dihydroxy-3,3-dimethyl-5-(2-methylpropanoyl)-4-oxocyclohexa-1,5-dien-1-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C25H32O8/c1-10(2)16(26)14-18(28)12(20(30)24(5,6)22(14)32)9-13-19(29)15(17(27)11(3)4)23(33)25(7,8)21(13)31/h10-11,28-31H,9H2,1-8H3 |

InChI Key |

HOKPFFGRILZRLX-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)C)(C)C)O)O |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)C)(C)C)O)O |

Synonyms |

cyclo-(Pro(1)-Pro(2)-Leu(2)-Leu(1)-Phe(2)-Pro(3)-Gly-Ser-Phe(1)) japonicin A |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Japonicin a

Discovery, Isolation, and Natural Occurrence

Japonicin A, a dimeric acylphloroglucinol, has been identified in species of the genus Hypericum. Its discovery is part of ongoing research into the rich and diverse phenolic compounds produced by these plants, which are known for their medicinal properties. This compound was notably isolated from Hypericum myrianthum and Hypericum connatum, plant species native to South America. researchgate.net Further studies have confirmed its presence in other species such as Hypericum brasiliense. ufrgs.br

The isolation of this compound typically involves extraction from the aerial parts, particularly the flowers, of the Hypericum plant using solvents like n-hexane. researchgate.net The resulting crude extracts are then subjected to various chromatographic techniques to separate and purify the individual compounds. These methods include column chromatography and high-performance liquid chromatography (HPLC), which allow for the isolation of pure this compound for structural elucidation and further study. researchgate.netufrgs.br

Co-occurrence with Related Phytochemicals

This compound is found in Hypericum species alongside a variety of other phenolic compounds, primarily other phloroglucinol (B13840) derivatives and flavonoids. In Hypericum myrianthum and Hypericum connatum, it co-occurs with other dimeric phloroglucinols. researchgate.net One of the frequently co-isolated compounds is uliginosin B. ufrgs.br The flowers of these species are also rich in flavonoids, mainly derivatives of quercetin. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Advanced Spectroscopic Techniques

The foundational work of characterizing Japonicin A involved a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are cornerstones of natural product structure elucidation. nih.gov Further characterization of its functional groups and electronic properties was accomplished using infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

The primary structure and amino acid sequence of this compound were pieced together using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific chemical shift values from the original study are not publicly available, the process would have involved the complete assignment of all proton (¹H) and carbon (¹³C) signals for each amino acid residue within the cyclic structure.

Techniques such as COSY (Correlation Spectroscopy) would have been used to establish proton-proton couplings within each amino acid spin system, identifying the individual residues. Subsequently, TOCSY (Total Correlation Spectroscopy) experiments would have confirmed the entirety of each amino acid's spin system. The crucial sequencing of these residues was determined using through-space correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) and through-bond correlations from HMBC (Heteronuclear Multiple Bond Correlation) experiments. These 2D NMR techniques would have revealed connections between adjacent amino acid residues, allowing for the assembly of the complete cyclic peptide sequence.

Table 1: Expected NMR Data for this compound (Note: This table is a representative example of the type of data that would be generated. Actual chemical shifts are not available in the public domain.)

| Amino Acid Residue | α-H (ppm) | α-C (ppm) | β-H/C (ppm) | Other Key Signals (ppm) |

|---|---|---|---|---|

| Pro(1) | ~4.3 | ~60 | ~2.0, ~2.3 / ~30 | γ-CH₂: ~2.0, δ-CH₂: ~3.6, C=O: ~172 |

| Pro(2) | ~4.3 | ~60 | ~2.0, ~2.3 / ~30 | γ-CH₂: ~2.0, δ-CH₂: ~3.6, C=O: ~172 |

| Leu(2) | ~4.2 | ~53 | ~1.7 / ~41 | γ-CH: ~1.6, δ-CH₃: ~0.9, C=O: ~173 |

| Leu(1) | ~4.2 | ~53 | ~1.7 / ~41 | γ-CH: ~1.6, δ-CH₃: ~0.9, C=O: ~173 |

| Phe(2) | ~4.6 | ~55 | ~3.1 / ~38 | Aromatic: ~7.2-7.3, C=O: ~171 |

| Pro(3) | ~4.3 | ~60 | ~2.0, ~2.3 / ~30 | γ-CH₂: ~2.0, δ-CH₂: ~3.6, C=O: ~172 |

| Gly | ~3.9 | ~43 | - | C=O: ~170 |

| Ser | ~4.4 | ~56 | ~3.8 / ~62 | C=O: ~171 |

| Phe(1) | ~4.6 | ~55 | ~3.1 / ~38 | Aromatic: ~7.2-7.3, C=O: ~171 |

Mass spectrometry was essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) would have provided the accurate mass of the molecular ion, allowing for the confident determination of its molecular formula. This information is critical to corroborate the structure proposed by NMR data.

Tandem mass spectrometry (MS/MS) experiments would have been employed to further support the amino acid sequence. By inducing fragmentation of the parent ion, a series of characteristic b- and y-ions would be produced. The mass differences between these fragment ions correspond to the masses of individual amino acid residues, providing independent verification of the sequence established by NMR.

Table 2: Mass Spectrometry Data for this compound (Note: This table is illustrative. The exact m/z values are not publicly available.)

| Technique | Ion | Observed m/z | Deduced Information |

|---|---|---|---|

| HR-ESIMS | [M+H]⁺ | Value not available | Confirmed Molecular Formula |

| MS/MS | b- and y-ions | Series of fragment m/z values | Confirmed Amino Acid Sequence |

Infrared (IR) spectroscopy would have been used to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the amide bonds that form the peptide backbone, as well as for the hydroxyl group of the serine residue and the aromatic rings of the phenylalanine residues.

Key expected absorptions would include a broad band around 3300 cm⁻¹ corresponding to N-H stretching of the amide groups, and strong absorptions around 1650 cm⁻¹ (Amide I band, C=O stretching) and 1540 cm⁻¹ (Amide II band, N-H bending and C-N stretching). The O-H stretch from the serine residue would also likely appear in the 3500-3200 cm⁻¹ region.

The UV-Vis spectrum of this compound is primarily dictated by its chromophores. The phenylalanine residues, with their aromatic rings, are the principal chromophores in the molecule. These would give rise to characteristic absorption maxima in the ultraviolet region, typically around 257-260 nm. The peptide bonds also contribute to UV absorption at shorter wavelengths, generally below 220 nm.

Stereochemical Determinations

Beyond the planar structure, establishing the absolute configuration of each chiral amino acid is a critical step in the complete structural elucidation of a peptide.

To determine the absolute stereochemistry (D or L configuration) of the constituent amino acids of this compound, a standard procedure involving acid hydrolysis of the cyclopeptide would be performed. This breaks the peptide bonds and releases the individual amino acids. The resulting mixture of amino acids would then be analyzed using a chiral chromatographic method (e.g., GC or HPLC with a chiral column) or by derivatization with a chiral reagent (such as Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or l-FDAA), followed by chromatographic analysis. By comparing the retention times of the derivatized amino acids from the hydrolysate with those of authentic D- and L-amino acid standards, the absolute configuration of each residue in this compound would be unequivocally assigned. mdpi.com

This compound: A Closer Look at its Molecular Architecture

This compound, a notable phloroglucinol (B13840) derivative isolated from plants of the Hypericum genus, such as Hypericum brasiliense, has drawn interest within the scientific community. The elucidation of its complex structure and the analysis of its three-dimensional conformation are critical to understanding its chemical properties. This article delves into the detailed structural characterization of this compound through advanced spectroscopic methods and computational studies.

Co Occurring Phytochemicals Data Tables

The following tables provide a summary of the phytochemicals that co-occur with the two different compounds named Japonicin A in their respective natural sources.

Table 1: Phytochemicals Co-occurring with Dimeric Acylphloroglucinol this compound in Hypericum Species

| Compound Name | Compound Class | Plant Source |

| Uliginosin B | Dimeric Acylphloroglucinol | Hypericum myrianthum |

| Hyperbrasilol B | Dimeric Acylphloroglucinol | Hypericum myrianthum |

| Isouliginosin B | Dimeric Acylphloroglucinol | Hypericum brasiliense |

| Quercetin | Flavonoid | Hypericum brasiliense, H. connatum |

| Quercitrin | Flavonoid | Hypericum brasiliense |

| Isoquercitrin | Flavonoid | Hypericum brasiliense |

| Hyperoside | Flavonoid | Hypericum brasiliense |

| Kaempferol | Flavonoid | Hypericum brasiliense |

| Chlorogenic acid | Phenolic Acid | Hypericum brasiliense |

| 1,5-Dihydroxyxanthone | Xanthone | Hypericum brasiliense |

| Betulinic acid | Triterpenoid | Hypericum brasiliense |

Synthetic Chemistry and Analogue Derivatization

Design and Synthesis of Japonicin A Analogues and Derivatives

Semi-synthetic Pathways from Natural Precursors

Table of Compounds Mentioned

Biological Activities and Cellular Responses Non Clinical Investigations

Antiproliferative and Cytostatic Activities

Japonicin A, a dimeric phloroglucinol (B13840), has been the subject of several studies to determine its effects on the growth and proliferation of cancer cells. The findings indicate a selective, rather than broad, activity profile.

Initial in vitro investigations into the antiproliferative capabilities of this compound have revealed a notable specificity for certain cancer cell lines. While one study assessing its efficacy against a panel of eight human cancer cell lines—including melanoma (UACC-62), breast (MCF-7), adriamycin-resistant ovarian (NCI-ADR/RES), kidney (786-0), non-small cell lung (NCI-H460), prostate (PC-3), and colon (HT29)—found it to be largely inactive with a mean Total Growth Inhibition (TGI) value of 148.44 μg/ml, other research highlights a significant exception. scielo.br

Specifically, this compound has demonstrated a pronounced antiproliferative effect against the OVCAR-3 human ovarian carcinoma cell line. scielo.brnih.govresearchgate.net This selective activity suggests that its mechanism of action may be dependent on specific cellular characteristics present in this cell line but absent in others tested.

Further supporting its potential in the context of ovarian cancer, a very strong synergistic effect was observed when subeffective doses of this compound were combined with the conventional chemotherapeutic drug, paclitaxel. nih.gov This combination led to a significant decrease in the cellular proliferation of the OVCAR-3 cell line, suggesting that this compound could potentially be used to enhance the efficacy of existing cancer therapies for certain tumor types. nih.gov

Table 1: Total Growth Inhibition (TGI) Values of this compound Against Various Human Cancer Cell Lines This interactive table provides the TGI values (in μg/ml), which represent the concentration of this compound required to cause total growth inhibition. A higher TGI value indicates lower activity.

| Cell Line | Cancer Type | TGI (μg/ml) |

|---|---|---|

| UACC-62 | Melanoma | 93.81 |

| MCF-7 | Breast | 103.21 |

| NCI-ADR/RES | Ovarian (Resistant) | 77.39 |

| 786-0 | Kidney | 74.10 |

| NCI-H460 | Non-Small Cell Lung | 162.98 |

| PC-3 | Prostate | 250.00 |

| OVCAR-03 | Ovarian | 180.28 |

| HT29 | Colon | 245.76 |

Data sourced from França et al., 2013. scielo.br

While this compound has been shown to inhibit the proliferation of OVCAR-3 cells, the specific cellular proliferation pathways that it modulates remain to be fully elucidated. Current scientific literature based on available search results does not provide detailed investigations into its effects on key signaling cascades often implicated in cancer cell growth, such as the MAPK/ERK or PI3K/Akt pathways. Determining the precise molecular targets and pathways affected by this compound is a necessary step for future research to understand its selective cytostatic mechanism.

Evidence suggests that this compound may exert its antiproliferative effects, at least in part, by interfering with the cell cycle. An in vitro evaluation using the human prostate adenocarcinoma cell line, PC-3, indicated that treatment with this compound affects cell cycle distribution. ufrgs.br Analysis of cell cycle histograms from this study suggests that the compound may induce cell cycle arrest, a common mechanism for anticancer agents that prevents tumor cells from dividing and proliferating. ufrgs.brdovepress.comresearchgate.net However, a detailed report on the specific phase of the cell cycle (e.g., G1, S, or G2/M) that is arrested by this compound is not available in the reviewed literature.

Neuropharmacological and Antidepressant-Related Activities

The genus Hypericum, from which this compound is isolated, is well-known for its neuropharmacological properties, particularly the antidepressant effects of compounds found in Hypericum perforatum (St. John's Wort). mdpi.comnih.gov These effects are often attributed to the inhibition of neurotransmitter reuptake. nih.govresearchgate.net However, specific research into the neuropharmacological profile of this compound is sparse.

Based on the available scientific literature, there are no specific non-clinical studies that have investigated the direct interaction of this compound with neurological pathways or receptors. While related phloroglucinol derivatives have been studied for their effects on the central nervous system, including modulation of the adenosinergic system and monoamine transporters, similar detailed mechanistic studies for this compound have not been reported. researchgate.nettandfonline.comresearchgate.net In silico predictions have suggested that this compound may possess druglike properties, but these computational models require experimental validation.

There is a lack of published research utilizing established in vitro models to screen for or confirm antidepressant-like effects of this compound. Standard assays, such as neurotransmitter transporter binding assays or neuroendocrine cell line models, which are commonly used to evaluate potential antidepressant compounds, have not been reported in the context of this compound in the reviewed literature. nih.govherbmedpharmacol.commdpi.comjksus.orgscielo.br Therefore, while other compounds from the Hypericum genus have demonstrated activity in such models, the antidepressant potential of this compound remains experimentally unconfirmed at the in vitro level. tandfonline.com

Molecular Mechanisms of Action of Japonicin a

Cellular Effects and Phenotypic Responses

Japonicone A demonstrates a multifaceted impact on cancer cells, influencing their viability, proliferation, and programmed cell death pathways.

A primary mechanism by which Japonicone A inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. Research has shown that Japonicone A significantly inhibits the proliferation of NSCLC cell lines in a dose- and time-dependent manner nih.gov. Furthermore, it exhibits pronounced cytotoxicity towards lymphoma cell lines, with particularly high sensitivity observed in cells like Namalwa, Raji, and BJAB researchgate.netscilit.net. This induction of apoptosis is characterized by specific molecular alterations within the cell. Studies have reported that Japonicone A treatment leads to the upregulation of pro-apoptotic proteins, including Bax, cleaved caspase-9, cleaved caspase-3, and cleaved poly(ADP-ribose) polymerase (PARP). Concurrently, it downregulates the expression of the anti-apoptotic protein Bcl-2 nih.gov. These changes collectively promote the intrinsic apoptotic pathway, leading to controlled cell death. Additionally, Japonicone A has been shown to suppress the NF-κB signaling pathway, which is crucial for cell survival and proliferation. By inhibiting NF-κB, Japonicone A leads to the downregulation of target genes involved in apoptosis, such as Bcl-2, Bcl-xL, XIAP, and TRAF2, thereby further contributing to the induction of cell death researchgate.net.

The induction of apoptosis by Japonicone A is closely linked to mitochondria-mediated pathways nih.gov. Mitochondria are central organelles involved in cellular energy production and play a critical role in initiating the intrinsic pathway of apoptosis. Upon receiving apoptotic stimuli, mitochondria undergo changes that lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This release triggers the formation of the apoptosome, which activates caspases, the executioners of cell death abcam.cnnovusbio.comscielo.org.armdpi.com. While specific details on how Japonicone A directly modulates mitochondrial parameters like membrane potential or reactive oxygen species (ROS) production are not extensively detailed in the provided literature for this compound, its classification as inducing "mitochondrial-related apoptosis" strongly suggests that it engages these crucial mitochondrial functions to elicit its cytotoxic effects nih.gov. The disruption of normal mitochondrial function is a key event that commits the cell to undergo apoptosis.

Data Table: Protein Expression Changes Induced by Japonicone A in Cancer Cells

The following table summarizes the observed changes in key protein levels following treatment with Japonicone A, as reported in research studies.

| Protein Category | Specific Protein | Change Observed | Role in Apoptosis/Cell Cycle |

| Pro-apoptotic | Bax | Upregulated | Promotes apoptosis |

| Pro-apoptotic | Cleaved Caspase-9 | Upregulated | Initiates caspase cascade |

| Pro-apoptotic | Cleaved Caspase-3 | Upregulated | Effector caspase for apoptosis |

| Pro-apoptotic | Cleaved PARP | Upregulated | Marker of apoptosis |

| Anti-apoptotic | Bcl-2 | Downregulated | Inhibits apoptosis |

| Cell Cycle Regulator | Cyclin D1 | Downregulated | Promotes cell cycle progression |

| Cell Cycle Regulator | CDK2 | Downregulated | Promotes cell cycle progression |

| Cell Cycle Regulator | CDC25A | Downregulated | Promotes cell cycle progression |

| NF-κB Pathway Target | Bcl-2 | Downregulated | Inhibits apoptosis |

| NF-κB Pathway Target | Bcl-xL | Downregulated | Inhibits apoptosis |

| NF-κB Pathway Target | XIAP | Downregulated | Inhibits apoptosis |

| NF-κB Pathway Target | TRAF2 | Downregulated | Involved in cell survival |

| NF-κB Pathway Target | Cyclin D | Downregulated | Promotes cell cycle progression |

| NF-κB Pathway Target | c-Myc | Downregulated | Promotes cell cycle progression |

Note: Downregulation of these NF-κB target genes is a consequence of Japonicone A's inhibition of the NF-κB pathway, contributing to apoptosis and cell cycle arrest.

List of Compounds Mentioned:

Japonicone A

Bax

Bcl-2

Caspase-3

Caspase-9

CDC25A

CDK2

Cyclin D1

PARP (Poly(ADP-ribose) polymerase)

Bcl-xL

XIAP (X-linked inhibitor of apoptosis protein)

TRAF2 (TNF Receptor Associated Factor 2)

c-Myc

Structure Activity Relationship Sar Studies of Japonicin a and Analogues

Identification of Pharmacophore and Essential Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For Japonicin A, specific studies detailing the precise pharmacophoric features have not been widely published. The identification of a pharmacophore typically involves the synthesis and biological evaluation of a series of analogues to determine which structural components are crucial for activity. This process allows researchers to distinguish between essential moieties and those that can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles. While this compound is considered a potential pharmacophore model for the design of new drugs, the explicit definition of its essential structural motifs awaits more detailed investigation.

Impact of Functional Group Modifications on Biological Activities

The biological activity of a compound is intricately linked to its chemical structure, and modifications to its functional groups can have a significant impact. researchgate.netreachemchemicals.com Functional groups influence a molecule's electronic properties, solubility, and steric profile, all of which are critical for its interaction with biological targets. ashp.org Strategic modification of functional groups is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds into effective drugs. reachemchemicals.com

For this compound, specific research detailing the systematic modification of its functional groups and the resulting changes in biological activity is limited in the public domain. Such studies would involve the synthesis of various this compound analogues where specific functional groups are altered, added, or removed. The subsequent biological testing of these analogues would reveal the role of each functional group in the compound's activity. Without such dedicated studies, the precise impact of modifying, for example, hydroxyl or carbonyl groups on the this compound scaffold remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.commdpi.comchemmethod.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. chemmethod.comijpsr.com

A validated QSAR model can be a powerful tool in drug discovery, guiding the design of more potent analogues and reducing the need for extensive synthesis and testing. chemmethod.commdpi.com However, the development of a reliable QSAR model requires a substantial dataset of structurally related compounds with well-defined biological activity data. chemmethod.com Currently, there are no specific, publicly available QSAR models for this compound and its analogues. The development of such models would be contingent on the synthesis and biological evaluation of a diverse library of this compound derivatives.

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking are powerful tools used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. bvsalud.orgplos.orgnih.gov These simulations provide insights into the binding orientation, affinity, and specific interactions between the ligand and the target's active site. openaccessjournals.com This information can be invaluable for understanding the mechanism of action of a compound and for designing more effective inhibitors.

While molecular docking is a widely used technique in drug discovery, specific studies detailing the molecular docking of this compound with a particular biological target are not readily found in the scientific literature. Such a study would involve identifying the biological target of this compound, obtaining a three-dimensional structure of that target, and then using computational software to simulate the binding process. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, which could then be used to guide the design of new analogues with improved binding affinity. The absence of such published studies indicates a gap in the understanding of this compound's molecular mechanism of action.

Analytical and Detection Methodologies for Japonicin a in Research Matrices

Chromatographic Separations for Purification and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of peptides like Japonicin A from complex biological matrices. The choice of method depends on the physicochemical properties of the peptide and the desired outcome, from large-scale purification to high-resolution analytical separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for peptide analysis and purification. nih.govchromatographytoday.com These methods offer high resolution, sensitivity, and speed. chromatographytoday.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. bachem.comnih.gov In this technique, peptides are separated based on their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. bachem.compeptide.com

Key Research Findings for Peptide Analysis using HPLC/UHPLC:

Enhanced Resolution and Speed with UHPLC: UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC. chromatographytoday.comlabmal.com This is particularly advantageous for complex samples containing multiple closely related peptides. chromatographytoday.com

Method Development: The development of a robust HPLC or UHPLC method involves optimizing several parameters, including the column chemistry, mobile phase composition and gradient, flow rate, and temperature. The goal is to achieve baseline separation of the target peptide from impurities. peptide.com

Preparative Scale-Up: Analytical methods can be scaled up to preparative chromatography for the purification of larger quantities of the peptide for further studies. nih.gov

Below is an interactive data table illustrating typical parameters for the analytical and preparative RP-HPLC of peptides.

| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |

| Column | C18, 2.1-4.6 mm i.d., 1.7-5 µm particle size | C18, >10 mm i.d., 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5-95% B | Step or linear gradient, optimized for purity |

| Flow Rate | 0.2-1.0 mL/min | >10 mL/min |

| Detection | UV at 214/280 nm | UV at 220/280 nm |

| Sample Load | Nanograms to micrograms | Milligrams to grams |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique that can be used for the preliminary analysis of peptide purity and for monitoring the progress of chemical reactions. iitg.ac.in While not providing the high resolution of HPLC, its simplicity and speed make it a valuable screening tool. nih.gov

For peptides and their constituent amino acids, silica (B1680970) gel or cellulose (B213188) plates are typically used as the stationary phase. reachdevices.comamrita.edu The mobile phase is a solvent system that allows for the differential migration of the components based on their polarity and interaction with the stationary phase. amrita.edu Visualization of the separated spots is commonly achieved by spraying with a reagent like ninhydrin, which reacts with the primary and secondary amines of the peptides and amino acids to produce colored spots. reachdevices.com

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of peptides due to their low volatility and thermal instability. americanpeptidesociety.org Peptides will decompose at the high temperatures required for GC analysis.

However, GC can be employed for the indirect analysis of the amino acid composition of a peptide. nih.govresearchgate.net This involves the following steps:

Hydrolysis: The peptide is first hydrolyzed into its constituent amino acids.

Derivatization: The resulting amino acids are then chemically modified (derivatized) to increase their volatility. Common derivatization agents include silylating agents or fluoroalkyl chloroformates. americanpeptidesociety.orgnih.gov

GC Analysis: The volatile amino acid derivatives are then separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for identification. americanpeptidesociety.org

This approach is particularly useful for determining the enantiomeric purity (the ratio of D- and L-amino acids) of a peptide using a chiral GC column. nih.gov

Mass Spectrometry for Detection and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the characterization of peptides, providing information on molecular weight and amino acid sequence.

LC-MS/MS for Trace Analysis

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection and quantification of peptides in complex biological matrices. nih.govmdpi.com

In a typical LC-MS/MS workflow for peptide analysis:

The peptide is first separated from other components in the sample by HPLC or UHPLC.

The eluent from the LC system is introduced into the mass spectrometer.

The peptide molecules are ionized, most commonly using electrospray ionization (ESI).

The precursor ions corresponding to the peptide are selected and fragmented.

The resulting fragment ions are detected, providing a characteristic fragmentation pattern that can be used for identification and quantification.

Key Research Findings for Peptide Analysis using LC-MS/MS:

High Sensitivity and Specificity: LC-MS/MS offers exceptional sensitivity, enabling the detection of peptides at very low concentrations (picomolar to femtomolar range). youtube.com The use of multiple reaction monitoring (MRM) enhances specificity by monitoring unique precursor-to-fragment ion transitions.

Pharmacokinetic Studies: This high sensitivity makes LC-MS/MS the method of choice for pharmacokinetic studies, where the concentration of a peptide drug is measured in biological fluids over time. nih.gov

Peptide Mapping: LC-MS/MS is extensively used for peptide mapping, a critical technique in the characterization of biopharmaceutical proteins. This involves digesting the protein into smaller peptides and then analyzing them by LC-MS/MS to confirm the amino acid sequence and identify any post-translational modifications. youtube.com

The following table summarizes typical LC-MS/MS parameters for the analysis of a novel peptide.

| Parameter | Typical Setting |

| Chromatography | UHPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+nH]n+ (calculated based on peptide mass) |

| Fragment Ions | Specific y- and b-ions from peptide fragmentation |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques refer to the combination of a separation technique with a spectroscopic detection method, providing comprehensive analytical information. nih.govspringernature.com LC-MS/MS is the most prominent example of a hyphenated technique in peptide analysis.

Other hyphenated techniques that can be applied to the analysis of peptides or complex natural product extracts include:

LC-UV-MS: This combines liquid chromatography with both UV detection and mass spectrometry. The UV detector provides quantitative information based on absorbance, while the mass spectrometer provides structural information for peak identification. nih.gov

GC-MS: As discussed previously, this is used for the analysis of derivatized amino acids from peptide hydrolysates. nih.gov

LC-NMR: The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct structural elucidation of compounds as they are separated. While less sensitive than MS, LC-NMR can provide detailed structural information without the need for fragmentation.

These advanced hyphenated techniques are particularly valuable in the field of natural product discovery for the rapid identification and characterization of novel compounds in complex mixtures. springernature.com

Advanced Spectroscopic Methods for In Situ Detection

The in situ detection of this compound in its native biological environment presents a significant analytical challenge. While advanced spectroscopic methods are theoretically well-suited for such tasks, providing real-time, non-destructive analysis of molecules within complex matrices, specific research applying these techniques directly to this compound is not currently available in published scientific literature.

The inherent properties of this compound, as a peptide, suggest that several advanced spectroscopic techniques could be hypothetically employed for its in situ analysis. These methods offer the potential to study its localization, conformation, and interactions without the need for extraction and purification, which can alter the molecule's natural state.

Advanced spectroscopic techniques that are generally applied to the in situ study of peptides and other biomolecules include:

Raman Microspectroscopy: This technique could potentially be used to identify this compound within tissues or cells by detecting its unique vibrational modes. Confocal Raman microscopy, in particular, would offer high spatial resolution to map the distribution of the peptide.

Surface-Enhanced Raman Spectroscopy (SERS): SERS could provide a significant enhancement of the Raman signal, which would be beneficial for detecting the potentially low concentrations of this compound in situ. This would involve the use of metallic nanoparticles to amplify the signal.

Infrared (IR) Microspectroscopy: Similar to Raman spectroscopy, IR microspectroscopy can identify molecules based on their vibrational spectra. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful variant for surface analysis and could be used to study the interaction of this compound with membranes.

Fluorescence Spectroscopy and Microscopy: If this compound possesses intrinsic fluorescence or can be labeled with a fluorescent tag without altering its function, fluorescence-based techniques could be employed for its visualization and quantification within biological systems. Techniques like Förster Resonance Energy Transfer (FRET) could be used to study its interactions with other molecules.

It is important to reiterate that the application of these advanced spectroscopic methods for the in situ detection of this compound remains a prospective area of research. The development of such methodologies would be invaluable for understanding the biological roles and mechanisms of action of this antimicrobial peptide in its natural context.

Data on Advanced Spectroscopic Methods for In Situ Detection of this compound

Currently, there is no published data from studies using advanced spectroscopic methods for the in situ detection of this compound. The table below is therefore presented as a hypothetical framework for the types of data that could be generated if such research were to be conducted.

| Spectroscopic Technique | Potential Application for this compound | Hypothetical Data to be Generated | Potential Insights |

|---|---|---|---|

| Confocal Raman Microspectroscopy | Mapping the distribution of this compound in amphibian skin tissue. | Raman spectra with characteristic peaks assigned to this compound's vibrational modes; 3D Raman maps showing peptide localization. | Understanding the storage and secretion mechanism of this compound. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Detecting trace amounts of this compound in biological fluids. | SERS spectra with enhanced signal intensity; limits of detection (LOD) and quantification (LOQ). | Enabling sensitive detection for pharmacokinetics or diagnostic applications. |

| ATR-FTIR Spectroscopy | Studying the interaction of this compound with bacterial cell membranes. | Changes in the amide I and II bands of this compound upon membrane binding; spectral shifts indicating conformational changes. | Elucidating the molecular mechanism of its antimicrobial activity. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Investigating the binding of fluorescently-labeled this compound to its target. | Maps of fluorescence lifetime changes, indicating binding events. | Visualizing target engagement and interaction dynamics in real-time. |

Japonicin Antimicrobial Peptides Amps : a Distinct Class of Compounds

Discovery and Classification within Amphibian Skin Secretions

Amphibian skin is a remarkable reservoir of bioactive molecules, including a diverse array of antimicrobial peptides (AMPs) that form a crucial part of the innate immune system. imrpress.comfrontiersin.org Among these are the Japonicins, a distinct family of AMPs first brought to scientific attention through studies of Asian frog species. creighton.edue-fas.org Their discovery has expanded the known diversity of amphibian AMPs and provided new templates for potential anti-infective agents. bocsci.com

The initial identification of the Japonicin family occurred with the isolation of Japonicin-1 and Japonicin-2 from a skin extract of the Japanese brown frog, Rana japonica. creighton.edue-fas.org These peptides were found to have unique structures compared to other AMPs known from Ranid frogs at the time. creighton.edu Subsequent research, employing advanced techniques such as cDNA cloning combined with tandem mass spectrometry (MS/MS) sequencing, led to the discovery of related peptides in other amphibian species. nih.gov

A significant member of this family, Japonicin-2LF, was identified and isolated from the skin secretions of the Fujian Large-headed Frog, Limnonectes fujianensis. nih.govfrontiersin.orgmdpi.comunina.itnih.gov Further expanding the family, four structurally related peptides—Japonicin-2CHa, Japonicin-2CHb, Japonicin-2CHc, and Japonicin-2CHd—were characterized from the skin of the Chaochiao brown frog, Rana chaochiaoensis. nih.gov Research on the Xizang plateau frog, Nanorana parkeri, also led to the identification of Japonicin-1Npa and Japonicin-1Npb. imrpress.comnovoprolabs.com The process of isolating these peptides typically involves stimulating the frog to release skin secretions, followed by purification using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization through mass spectrometry and Edman degradation. researchgate.net

The distribution of Japonicin peptides is specific to certain species of frogs, primarily found in Asia. This species-specific expression is a common feature among amphibian AMPs. imrpress.com The presence of closely related peptides in different species, such as the Japonicin-2 variants in Rana japonica and Rana chaochiaoensis, points to a close phylogenetic relationship between these frog species. nih.gov

| Amphibian Species | Peptide(s) Identified |

| Rana japonica (Japanese brown frog) | Japonicin-1, Japonicin-2, Temporin-1Ja creighton.edue-fas.orgnih.gov |

| Limnonectes fujianensis (Fujian Large-headed Frog) | Japonicin-2LF nih.govmdpi.comnih.gov |

| Rana chaochiaoensis (Chaochiao brown frog) | Japonicin-2CHa, -2CHb, -2CHc, -2CHd nih.gov |

| Nanorana parkeri (Xizang plateau frog) | Japonicin-1Npa, Japonicin-1Npb imrpress.comnovoprolabs.com |

This table summarizes the known distribution of Japonicin peptides across various amphibian species based on available research.

Japonicins are categorized into distinct families, primarily Japonicin-1 and Japonicin-2, based on their amino acid sequence similarities. tubitak.gov.trcabidigitallibrary.orgnih.gov These families show little structural resemblance to many other AMP families found in Ranid frogs. creighton.edu Molecular cloning studies have revealed that the biosynthetic precursors of Japonicins follow the typical structure of amphibian AMPs, consisting of a conserved signal peptide region, an acidic propiece, and a hypervariable C-terminal region that constitutes the mature peptide. nih.gov

A key structural feature of many Japonicin-2 peptides is a C-terminal disulfide bridge, which forms a cyclic domain essential for their biological activity. nih.govnih.gov For example, studies on synthetic versions of Japonicin-2Ja confirmed that its intramolecular disulfide bond is necessary for its antimicrobial properties. nih.gov In membrane-mimetic environments, such as in the presence of trifluoroethanol, Japonicin-2 is known to adopt an alpha-helical conformation, a common structural motif for many membrane-acting AMPs. creighton.edu

| Peptide | Amino Acid Sequence |

| Japonicin-1 | FFPIGVFCKIFKTC creighton.edu |

| Japonicin-2 | FGLPMLSILPKALCILLKRKC creighton.edu |

| Japonicin-2CHa | FVLPLLGILPKELCIVLKKNC nih.gov |

| Temporin-1Ja | ILPLVGNLLNDLL.NH2 creighton.edu |

This table displays the primary amino acid sequences of select Japonicin and related peptides.

Antimicrobial and Anti-Biofilm Activities of Japonicin AMPs

Japonicin peptides have garnered significant interest due to their potent antimicrobial and anti-biofilm properties. Their mechanism of action often involves the disruption of microbial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics. nih.govfrontiersin.orgnih.gov

The Japonicin family exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. bioone.orgcapes.gov.brlibretexts.orgwikipedia.orgnih.gov However, the specific activity can vary between different members of the family. For instance, Japonicin-2 shows potent activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), whereas Japonicin-1 is more effective against E. coli. creighton.edu

Japonicin-2LF, isolated from Limnonectes fujianensis, has demonstrated particularly strong efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.netnih.gov Its mechanism involves permeabilizing the bacterial cell membrane, leading to cell death. nih.govnih.govmdpi.com

A critical aspect of Japonicin-2LF's activity is its ability to combat bacterial biofilms. aston.ac.uk Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Japonicin-2LF has been shown to both inhibit the formation of MRSA biofilms and eradicate established ones. nih.govfrontiersin.orgmdpi.comnih.govsemanticscholar.org It acts like a detergent, breaking down the biofilm matrix and killing the embedded (sessile) bacteria. frontiersin.org This dual action against both free-floating (planktonic) and biofilm-forming MRSA makes it a compound of significant therapeutic interest. nih.gov

In contrast, some Japonicins have a narrower spectrum. Japonicin-1Npb is active against the Gram-positive bacteria S. aureus and Nocardia asteroides but showed no significant activity against the Gram-negative bacteria tested at a concentration of 100 µg/ml. novoprolabs.com Similarly, Japonicin-2CHa was found to be less potent against S. aureus and E. coli when compared to the original Japonicin-2 peptide. nih.gov

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Japonicin-1 | Escherichia coli | 30 µM | creighton.edu |

| Staphylococcus aureus | >100 µM | creighton.edu | |

| Japonicin-2 | Escherichia coli | 12 µM | creighton.edu |

| Staphylococcus aureus | 20 µM | creighton.edu | |

| Japonicin-1Npb | Staphylococcus aureus | 9.38 µg/ml | novoprolabs.com |

| Nocardia asteroides | 9.38 µg/ml | novoprolabs.com | |

| Japonicin-2CHa | Staphylococcus aureus | 100 µM | nih.gov |

| Escherichia coli | >100 µM | nih.gov |

This interactive table provides a summary of the antimicrobial activity of different Japonicin peptides against various bacterial strains.

The antifungal properties of the Japonicin family are less extensively documented than their antibacterial activities. However, research into related peptide families from frogs provides some insights. For example, dybowskins, a group of peptides from Rana dybowskii that includes members related to the Japonicin-2 family, have shown activity against the fungus Candida albicans. capes.gov.br Conversely, Japonicin-1Npb was found to be inactive against the fungal strains it was tested against. novoprolabs.com While some amphibian AMPs possess broad-spectrum activity that includes fungi, the specific antifungal efficacy of the core Japonicin peptides requires further detailed investigation. imrpress.comfrontiersin.org

Inhibition and Eradication of Biofilms (e.g., MRSA biofilms)

Japonicin antimicrobial peptides (AMPs) have demonstrated significant efficacy in both inhibiting the formation of and eradicating established biofilms, particularly those of the clinically important pathogen Methicillin-resistant Staphylococcus aureus (MRSA). Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to conventional antibiotics.

Research has highlighted the potent anti-biofilm activities of specific members of the japonicin family. For instance, Japonicin-2LF, a peptide isolated from the skin secretion of the Fujian Large-headed Frog (Limnonectes fujianensis), has been shown to be particularly effective against both planktonic (free-floating) and sessile (biofilm-embedded) MRSA. nih.govresearchgate.net Studies indicate that Japonicin-2LF not only prevents the initial formation of MRSA biofilms but also eradicates mature biofilms. nih.govunina.it This dual action is crucial, as it suggests therapeutic potential in both preventing biofilm-related infections and treating existing ones. The mechanism of biofilm eradication involves the breakdown of the biofilm matrix and the killing of the bacteria within it. nih.govresearchgate.net The ability of Japonicin-2LF to combat MRSA biofilms makes it a promising candidate for developing new treatments for persistent infections, such as those associated with cystic fibrosis. nih.govresearchgate.net

The anti-biofilm properties of Japonicins are a key area of interest, as biofilm-forming bacteria represent a major challenge in clinical settings. The capacity of these peptides to disrupt the protective biofilm structure and eliminate the resident bacteria underscores their potential as a novel class of antimicrobial agents. pageplace.defrontiersin.org

Molecular Mechanisms of Action of Japonicin AMPs

The antimicrobial activity of Japonicin AMPs is primarily attributed to their interaction with and disruption of microbial cell membranes, a hallmark of many cationic antimicrobial peptides. imrpress.com This is complemented by evidence suggesting potential interactions with intracellular components.

Membrane Permeabilization and Disruption

A primary mechanism of action for Japonicin peptides is the permeabilization and disruption of the bacterial cell membrane. nih.govresearchgate.netunina.itresearchgate.net This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption of the membrane integrity results in the leakage of essential intracellular contents, such as ions and metabolites, and ultimately leads to cell death. mituniversity.ac.in

Fluorescent staining techniques have been used to visualize the membrane-permeabilizing effects of Japonicin-2LF, confirming that it rapidly compromises the bacterial cell membrane. nih.gov This membrane-disruptive capability is a key factor in its potent bactericidal activity against a range of bacteria, including MRSA. nih.govresearchgate.net The ability to permeabilize the membrane is a common feature among many frog-derived AMPs and is considered a primary mode of their antimicrobial action. imrpress.comnih.gov

Interactions with Microbial Cell Membranes and Components

The interaction of Japonicin AMPs with microbial cell membranes is a multifaceted process governed by the physicochemical properties of both the peptide and the target membrane. The initial contact is largely driven by electrostatic interactions between the cationic residues of the peptide and the anionic molecules, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, present on the bacterial cell surface. mdpi.com

Following the initial electrostatic attraction, hydrophobic interactions between the nonpolar residues of the peptide and the lipid acyl chains of the membrane facilitate the insertion of the peptide into the bilayer. acs.org The amphipathic nature of Japonicins, possessing both hydrophilic (cationic) and hydrophobic regions, is crucial for this process. This allows the peptide to align at the membrane interface and subsequently disrupt its structure. While the precise models of membrane disruption (e.g., barrel-stave, toroidal pore, or carpet model) have not been definitively elucidated for all Japonicins, the outcome is a loss of membrane integrity. mituniversity.ac.in

Structure-Activity Relationships of Japonicin AMPs

The antimicrobial efficacy of Japonicin AMPs is intrinsically linked to their molecular structure, particularly the distribution of cationic charge and hydrophobicity. These physicochemical properties dictate the peptide's ability to interact with and disrupt microbial membranes.

Role of Cationic Charge and Hydrophobicity

The cationic nature of Japonicin peptides, conferred by the presence of basic amino acid residues such as lysine (B10760008) (K) and arginine (R), is fundamental to their antimicrobial activity. imrpress.com This net positive charge facilitates the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes, a crucial first step in their mechanism of action. acs.orgnih.gov The importance of this charge is highlighted by comparative studies within the Japonicin family. For example, the more cationic Japonicin-2 has been observed to have greater growth-inhibitory potency against Staphylococcus aureus compared to the less cationic Japonicin-2CHa. nih.gov

Hydrophobicity, determined by the presence of nonpolar amino acid residues, is the other critical factor. imrpress.com A certain level of hydrophobicity is necessary for the peptide to insert into the hydrophobic core of the lipid bilayer, which is essential for membrane disruption. rsc.org The balance between cationic charge and hydrophobicity is a key determinant of both the potency and selectivity of antimicrobial peptides. mdpi.com An optimal balance allows for strong interaction with and disruption of microbial membranes while minimizing lytic activity against host cells, such as red blood cells. The amphipathic structure, where cationic and hydrophobic residues are segregated on opposite faces of the peptide's secondary structure (often an α-helix), is a common feature that enhances this membrane-disruptive capability. mdpi.com

Below is a table summarizing the properties of some members of the Japonicin family:

| Peptide | Sequence | Net Charge | Source |

| Japonicin-1 | FFPIGVFCKIFKTC | +2 | Rana japonica bocsci.comnii.ac.jp |

| Japonicin-2 | FGLPMLSILPKALCILLKRKC | +4 | Rana japonica bocsci.comnii.ac.jp |

| Japonicin-2LF | Not explicitly stated in sources | - | Limnonectes fujianensis nih.govresearchgate.net |

| Japonicin-2CHa | FVLPLLGILPKELCIVLKKNC | +3 | Rana chaochiaoensis nih.gov |

Importance of Secondary Structure (e.g., α-helical conformation)

The biological function of antimicrobial peptides (AMPs) is intrinsically linked to their three-dimensional structure. For the Japonicin family of peptides, a key structural feature is the adoption of an α-helical conformation, particularly in membrane-mimicking environments. This secondary structure is crucial for their antimicrobial mechanism, which typically involves interaction with and disruption of microbial cell membranes. bocsci.comimrpress.com

Circular dichroism (CD) spectroscopy is a pivotal technique used to study the secondary structure of peptides like Japonicins. nih.govnih.gov These studies reveal that while peptides may be unstructured in aqueous solutions, they undergo a conformational change upon encountering a hydrophobic environment, such as that provided by a bacterial membrane or a solvent like trifluoroethanol (TFE). bocsci.comlibretexts.org

For instance, circular dichroism studies have demonstrated that Japonicin-2 adopts a distinct α-helical conformation in 50% TFE. bocsci.com This environment mimics the amphipathic nature of a cell membrane, suggesting that Japonicin-2 forms this helical structure as it partitions into the microbial lipid bilayer. bocsci.combioone.org This amphipathic α-helix, characterized by a spatial separation of hydrophobic and cationic (positively charged) amino acid residues, is a common feature among many membrane-active AMPs. imrpress.com It facilitates the peptide's insertion into the membrane, leading to pore formation and subsequent cell death. novoprolabs.com

Similarly, solution structures for other members of the Japonicin family, such as Japonicin-1Npa and Japonicin-1Npb, have also been determined using CD spectroscopy, confirming the importance of defined three-dimensional conformations for their function. bocsci.comnih.gov The propensity of Japonicin peptides to form an α-helix is therefore a critical determinant of their ability to effectively engage with and compromise the integrity of bacterial cell membranes. imrpress.com

Amino Acid Substitution Effects on Efficacy

The antimicrobial potency of Japonicin peptides is highly sensitive to alterations in their amino acid sequence. Even minor substitutions can lead to significant changes in their efficacy against various bacterial strains. These effects are often linked to changes in key physicochemical properties such as net positive charge (cationicity) and hydrophobicity, which are critical for the initial electrostatic attraction to the negatively charged bacterial membrane and subsequent hydrophobic interactions. researchgate.net

Similarly, comparisons within the Japonicin-1 subfamily reveal the impact of amino acid changes. Japonicin-1, isolated from Rana japonica, has a different antimicrobial profile than its analogues Japonicin-1Npa and Japonicin-1Npb, which were discovered in the skin secretions of the Xizang plateau frog, Nanorana parkeri. bocsci.comnih.gov These variations in sequence directly translate to differences in their biological activity.

The following tables provide a comparative view of the amino acid sequences and minimum inhibitory concentrations (MIC) of several Japonicin peptides, illustrating the direct impact of amino acid substitutions on their antimicrobial efficacy.

Table 1: Amino Acid Sequences of Selected Japonicin Peptides

| Peptide | Amino Acid Sequence | Source Organism |

|---|---|---|

| Japonicin-1 | FFPIGVFCKIFKTC | Rana japonica bocsci.com |

| Japonicin-2 | FGLPMLSILPKALCILLKRKC | Rana japonica bocsci.com |

| Japonicin-1Npa | FLLFPLMCKIQGKC | Nanorana parkeri nih.gov |

| Japonicin-1Npb | FVLPLVMCKILRKC | Nanorana parkeri nih.gov |

| Japonicin-2CHa | FVLPLLGILPKELCIVLKKNC | Rana chaochiaoensis nih.gov |

Table 2: Comparative Antimicrobial Efficacy (MIC in µM) of Japonicin Peptides

| Peptide | Escherichia coli | Staphylococcus aureus |

|---|---|---|

| Japonicin-2 | >100 | 100 nih.gov |

| Japonicin-2CHa | >100 | 100 nih.gov |

Note: The provided data for Japonicin-2 and Japonicin-2CHa from one source shows similar MIC values, while the text from the same source indicates Japonicin-2CHa has "appreciably less" potency. This may reflect nuances in testing conditions or specific strains not detailed in the summary. Another source indicates MICs for Japonicin-2 of 12 µM against E. coli and 20 µM against S. aureus, highlighting potential variability in reported values across different studies.

These findings underscore that the specific arrangement of amino acids is a critical determinant of the Japonicin family's antimicrobial power. The strategic substitution of amino acids, therefore, represents a viable approach for designing novel peptide-based therapeutics with enhanced or targeted efficacy.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

While the antimicrobial properties of the japonicin family are an area of active investigation, the full spectrum of Japonicin A's biological activities remains to be elucidated. Future research should focus on screening this compound against a wide array of biological targets to uncover novel therapeutic potentials beyond its antimicrobial effects. This could include assessing its activity in areas such as immunomodulation, antiviral efficacy, and anti-inflammatory responses. A systematic approach to screening would be essential to identify any previously unknown bioactivities.

Development of Novel Analogues with Enhanced Efficacy or Selectivity

The development of novel analogues of this compound is a critical step towards enhancing its therapeutic potential. nih.govnih.govmdpi.com By modifying the amino acid sequence, researchers can aim to improve its efficacy against specific pathogens or cell types, while potentially reducing any off-target effects. The design of these analogues can be guided by computational modeling and a deep understanding of structure-activity relationships. nih.gov Key goals for analogue development would include increased potency, greater stability, and improved selectivity for microbial over host cells.

| Analogue Design Strategy | Desired Outcome | Reference |

| Amino Acid Substitution | Enhanced antimicrobial activity and selectivity | nih.gov |

| N-terminal Modification | Improved stability and therapeutic index | nih.gov |

| Cationicity Enhancement | Increased efficacy against Gram-negative bacteria | mdpi.com |

Integration with Systems Biology and Network Pharmacology Approaches

To better understand the multifaceted mechanism of action of this compound, future research should integrate systems biology and network pharmacology approaches. mdpi.comnih.govfrontiersin.orgresearchgate.net These methodologies allow for a holistic view of how the compound interacts with complex biological systems. By constructing and analyzing drug-target-disease networks, researchers can predict potential molecular targets and pathways affected by this compound, moving beyond a single-target perspective to a more comprehensive "network target, multi-component" strategy. mdpi.comnih.gov This approach can help in identifying synergistic interactions and potential new therapeutic indications.

Advanced Analytical Methodologies for Complex Biological Matrices

The development of robust and sensitive analytical methods is crucial for the preclinical and potential clinical development of this compound. Future efforts should focus on creating advanced analytical techniques for the accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, tissues, and urine. Methodologies like liquid chromatography-mass spectrometry (LC-MS) and immunoassays will be vital for pharmacokinetic and pharmacodynamic studies. The establishment of these methods will be fundamental for understanding the compound's behavior in biological systems.

Comparative Studies Across this compound and Japonicin AMPs

Systematic comparative studies between this compound and other members of the japonicin family of antimicrobial peptides (AMPs) are necessary to delineate their respective therapeutic potential. nih.govnih.govresearchgate.net These studies should evaluate differences in their antimicrobial spectrum, potency, and mechanism of action. By comparing their biological activities, researchers can identify which members of the family are best suited for specific therapeutic applications. Such comparative analyses will also provide valuable insights into the structure-activity relationships within the japonicin family.

| Japonicin Peptide | Primary Structure | Key Comparative Feature | Reference |

| Japonicin-2 | FGLPMLSILPKALCILLKRKC | Higher cationic charge, greater potency | nih.gov |

| Japonicin-2CHa | FVLPLLGILPKELCIVLKKNC | Less potent than Japonicin-2 | nih.gov |

Q & A

Q. How can researchers address batch-to-batch variability in this compound sourcing for long-term studies?

- Methodological Answer : Establish a certified reference material (CRM) through collaborative trials. Use quantitative NMR (qNMR) for batch certification and store aliquots at -80°C under inert gas. Include batch-specific QC data (HPLC chromatograms, MS spectra) in supplementary materials .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s therapeutic potential, and how can they be mitigated?

- Methodological Answer : Avoid overextrapolating in vitro results to clinical relevance without in vivo validation. Use clinical concentration ranges in assays (typically µM-nM) and assess plasma protein binding. Disclose conflicts of interest, particularly if sourcing compounds from commercial vendors with proprietary methods .

Q. How should researchers design studies to distinguish this compound’s direct effects from matrix interactions in complex biological samples?

- Methodological Answer : Include matrix-only controls (e.g., plant extract without this compound) and use affinity purification-mass spectrometry (AP-MS) to confirm target engagement. Employ label-free quantitative proteomics to identify nonspecific binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.